

# An In-depth Technical Guide to 3-Chloro-4-hydroxy-2-piperidone

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## Compound of Interest

Compound Name: 3-Chloro-4-hydroxy-2-piperidone

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## Abstract

This technical guide provides a comprehensive overview of the discovery, history, and known properties of **3-Chloro-4-hydroxy-2-piperidone**. This naturally occurring piperidine alkaloid was first isolated from the fruits of *Piper hancei* Maxim.<sup>[1]</sup> While research on this specific compound is limited, this document consolidates the available information regarding its discovery, structural elucidation, and reported biological activity. Due to the scarcity of data, this guide also briefly discusses the broader context of piperidone chemistry and potential synthetic strategies.

## Discovery and History

**3-Chloro-4-hydroxy-2-piperidone** was first identified as a natural product in 1995 by a team of researchers led by T. Narui. The compound was isolated from the fruits of *Piper hancei*, a plant used as a traditional spice in the Yaeyama Islands of Okinawa, Japan.<sup>[1]</sup> In their study, "Studies on the constituents of *Piper hancei* of spice from Okinawa," published in *Natural Medicines*, Narui and colleagues reported the isolation of six compounds from the plant, with **3-Chloro-4-hydroxy-2-piperidone** being one of two new compounds identified.<sup>[1]</sup>

The initial structural determination was conducted using a comprehensive suite of spectroscopic techniques, including Infrared (IR) spectroscopy, Proton and Carbon-13 Nuclear Magnetic Resonance (<sup>1</sup>H-NMR, <sup>13</sup>C-NMR), Distortionless Enhancement by Polarization

Transfer (DEPT), and various 2D correlation spectroscopies ( $^{13}\text{C}$ - $^1\text{H}$  COSY,  $^1\text{H}$ - $^1\text{H}$  COSY). High-resolution mass spectrometry (HR-MS) was used to confirm the molecular formula. The definitive structure and stereochemistry of its two asymmetric carbons were established through single-crystal X-ray analysis.

Subsequent to its discovery, **3-Chloro-4-hydroxy-2-piperidone** has been mentioned in the scientific literature in the context of natural product chemistry. Notably, a 2024 study investigating tyrosinase and  $\alpha$ -glucosidase inhibitors from the fruits of *Piper retrofractum* also reported the isolation of this compound.<sup>[1]</sup> This later study also referenced earlier work that had screened the compound for its effect on platelet aggregation.<sup>[1]</sup>

## Physicochemical Properties and Structural Elucidation

The definitive structural and stereochemical properties of **3-Chloro-4-hydroxy-2-piperidone** were determined by Narui et al. (1995) through spectroscopic and crystallographic methods.

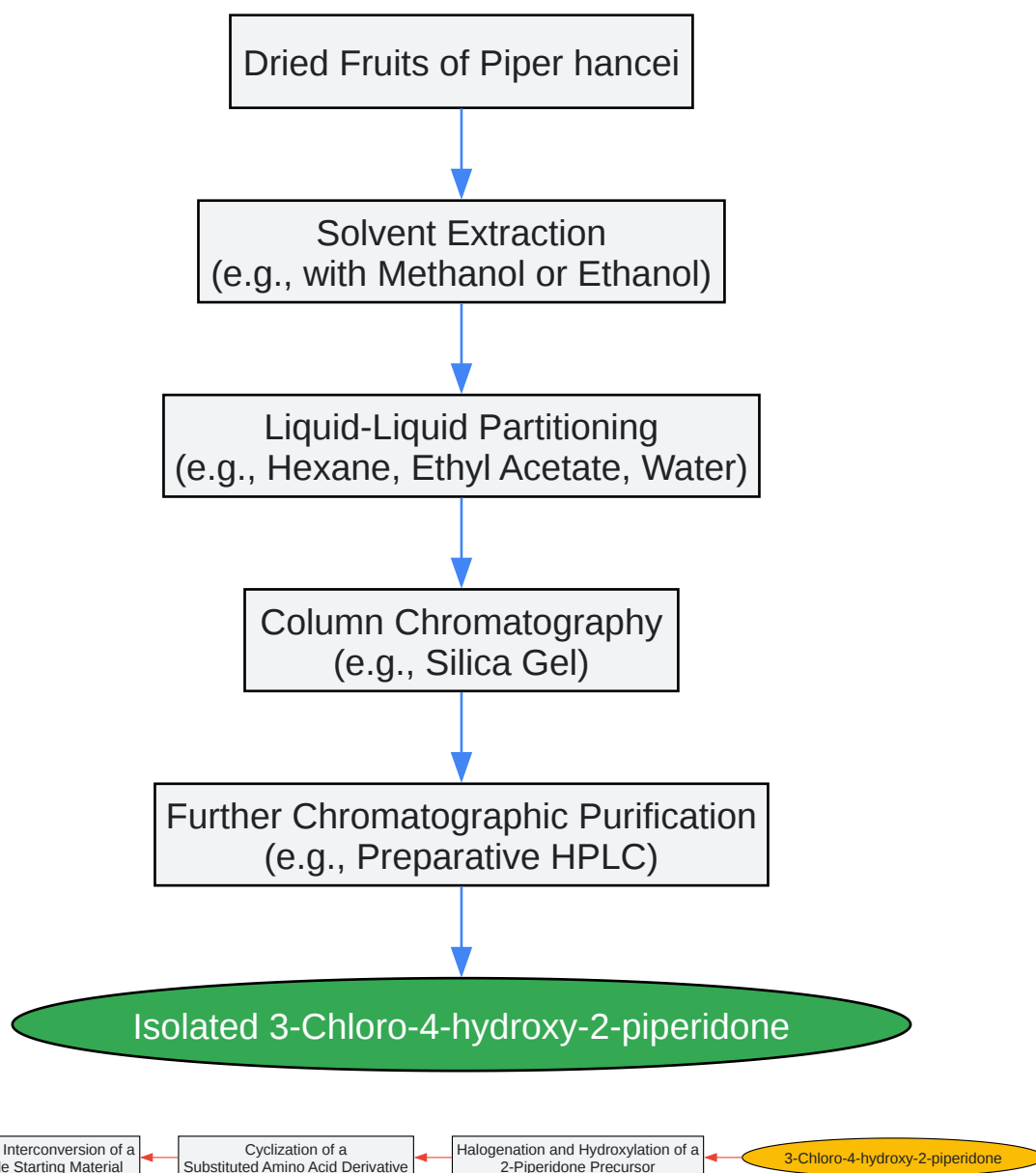
### Table 1: Physicochemical and Spectroscopic Data for 3-Chloro-4-hydroxy-2-piperidone

Property	Data	Reference
Molecular Formula	C <sub>5</sub> H <sub>8</sub> ClNO <sub>2</sub>	Narui et al., 1995
Structure	A 2-piperidone ring substituted with a chlorine atom at the 3-position and a hydroxyl group at the 4-position.	Narui et al., 1995
Stereochemistry	The relative stereochemistry of the two asymmetric carbons (at positions 3 and 4) was determined by single-crystal X-ray analysis.	Narui et al., 1995
Spectroscopic Data	Characterized by IR, <sup>1</sup> H-NMR, <sup>13</sup> C-NMR, DEPT, <sup>13</sup> C- <sup>1</sup> H COSY, <sup>1</sup> H- <sup>1</sup> H COSY, and HR-MS. (Specific data from the original publication is not publicly available).	Narui et al., 1995

## Experimental Protocols

### Isolation of 3-Chloro-4-hydroxy-2-piperidone from *Piper hancei*

The detailed experimental protocol for the isolation of **3-Chloro-4-hydroxy-2-piperidone** is contained within the 1995 publication by Narui et al., which is not widely available. However, a general workflow for the isolation of natural products from plant material can be inferred.



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## References

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